Home > Products > Building Blocks P14564 > 4-Amino-6-methyl-2H-pyridazin-3-one
4-Amino-6-methyl-2H-pyridazin-3-one - 13925-21-8

4-Amino-6-methyl-2H-pyridazin-3-one

Catalog Number: EVT-369055
CAS Number: 13925-21-8
Molecular Formula: C5H7N3O
Molecular Weight: 125.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Methyl-2-aryl-4,5-dihydropyridazin-3(2H)-one Derivatives

  • Compound Description: These derivatives, represented by the general structure 3a-o, feature a variety of phenyl hydrazine substituents (1a-o) at the 2-position of the pyridazinone ring. These substituents carry either electron-withdrawing or electron-donating groups []. The research highlights a mild and efficient stereoselective synthesis of these derivatives using a silica-supported bismuth(III) chloride (SiO2-BiCl3) catalyst [].
  • Relevance: This class of compounds is closely related to 4-amino-6-methyl-2H-pyridazin-3-one, sharing the core 6-methylpyridazin-3(2H)-one structure. The research emphasizes the versatility of modifying the 2-position with various aryl groups, potentially impacting the biological and chemical properties of these derivatives [].

2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one (FOMMP)

  • Compound Description: FOMMP is a specifically designed pyridazin-3(2H)-one derivative investigated for its potential antiviral properties []. The compound was synthesized and characterized using various spectroscopic techniques, including single-crystal XRD analysis []. Computational studies, including DFT and molecular docking, were employed to investigate its physicochemical properties and potential interactions with biological targets, such as SARS-CoV-2 protease [].

4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one

  • Compound Description: This compound is structurally characterized by single-crystal X-ray diffraction, revealing its molecular conformation and intermolecular interactions []. The crystal structure analysis indicates that this compound forms inversion dimers through a pair of N—H⋯O hydrogen bonds, creating an (8) ring motif [].

Methyl 2-[5-(2,6-Dichlorobenzyl)-6-oxo-3-phenyl-1,4,5,6-tetrahydropyridazin-1-yl]acetate

  • Compound Description: This compound was also structurally elucidated using single-crystal X-ray diffraction []. Unlike the previous compound, its crystal structure displays intermolecular C—H⋯O interactions, suggesting a different mode of intermolecular packing and potential influence on its physicochemical properties [].

6-Methyl-2,4-disubstituted pyridazin-3(2H)-ones

  • Compound Description: This series of compounds functions as formyl peptide receptor (FPR) agonists []. The structure-activity relationship study highlighted the importance of an acetamide side chain at the 2-position and lipophilic or electronegative substituents on the aryl group at the 4-position for optimal activity []. These compounds demonstrated an ability to activate intracellular calcium mobilization and chemotaxis in human neutrophils, indicating potential therapeutic applications [].
  • Relevance: These compounds share the 6-methylpyridazin-3(2H)-one core with 4-amino-6-methyl-2H-pyridazin-3-one. The variations in substituents at the 2- and 4-positions, as highlighted in this research, are crucial for their interaction with FPRs, showcasing the significance of these positions in modulating biological activity []. This knowledge is valuable for designing novel compounds targeting FPRs for therapeutic purposes.

6-(Substituted aryl)-4-methyl-2,3-dihydropyridazin-3-ones

  • Compound Description: This series of compounds was synthesized and investigated for their hypotensive activity []. Notably, these compounds exhibited significant hypotensive effects in normotensive rats, highlighting their potential as therapeutic agents for hypertension [].
  • Relevance: Structurally, this class of compounds closely resembles 4-amino-6-methyl-2H-pyridazin-3-one, sharing the core 2,3-dihydropyridazin-3-one structure with a methyl group at the 6-position. The primary difference lies in the presence of various substituted aryl groups at the 4-position []. This variation underscores the potential of modifying the 4-position to influence the pharmacological activity of dihydropyridazin-3-one derivatives, specifically for treating hypertension.

1,4-Bis(3-oxo-2,3-dihydropyridazin-6-yl)benzene Analogues

  • Compound Description: This class of compounds exhibits potent phosphodiesterase III (PDE III) inhibitory activity and inodilator properties []. The most potent compound in this series demonstrated significant in vitro PDE III inhibition and in vivo inodilator effects in cats []. The structure-activity relationship analysis revealed that a planar topology of the phenylpyridazinone moiety and the presence of two strategically positioned electronegative centers are crucial for optimal activity [].
  • Relevance: These compounds, while structurally distinct from 4-amino-6-methyl-2H-pyridazin-3-one, share a common pharmacophore, the 3-oxo-2,3-dihydropyridazin-6-yl unit. The research highlights the importance of this unit in designing PDE III inhibitors and inodilators, providing valuable insights for developing novel therapeutics with cardiovascular applications [].
Synthesis Analysis

The synthesis of 4-amino-6-methyl-2H-pyridazin-3-one typically involves several methods, with one prominent approach being the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds such as cyanoacetic acid. This reaction occurs in an acetic anhydride medium, leading to the formation of pyridazinone derivatives in high yields. The process involves a condensation reaction followed by cyclization through the elimination of water molecules .

Another method includes direct amination of 3(2H)-pyridazinones, where hydrazine acts as a nucleophile, attacking the 4-position of the azinone structure. This pathway has been shown to yield various aminopyridazinones under specific reaction conditions .

Molecular Structure Analysis

The molecular formula of 4-amino-6-methyl-2H-pyridazin-3-one is C5_5H7_7N3_3O. Its structure consists of a pyridazine ring with an amino group at the 4-position and a methyl group at the 6-position. The presence of these functional groups contributes to its chemical properties and biological activity.

Structural Features:

  • Pyridazine Ring: A six-membered ring containing two nitrogen atoms.
  • Amino Group: Contributes to hydrogen bonding and increases solubility in polar solvents.
  • Methyl Group: Influences lipophilicity and steric properties.
Chemical Reactions Analysis

4-Amino-6-methyl-2H-pyridazin-3-one can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The amino group can undergo alkylation or acylation reactions.
  2. Condensation Reactions: It can react with carbonyl compounds to form imines or enamines.
  3. Cyclization: Under certain conditions, it can participate in cyclization reactions to form more complex heterocycles.

These reactions are essential for developing derivatives with enhanced biological activities.

Mechanism of Action

The mechanism of action for 4-amino-6-methyl-2H-pyridazin-3-one is primarily linked to its role as a pharmacophore in drug development. It has been identified as a potential inhibitor of fatty acid-binding protein 4 (FABP4), which is implicated in various metabolic disorders and cancer. The compound's interaction with FABP4 suggests that it may modulate fatty acid transport and metabolism, contributing to therapeutic effects against obesity and related diseases .

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically exists as a crystalline solid.
  • Melting Point: Varied reports indicate melting points around 310–318 °C .

Chemical Properties:

  • Solubility: Generally soluble in polar solvents due to the presence of the amino group.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
Applications

The applications of 4-amino-6-methyl-2H-pyridazin-3-one span several scientific fields:

  1. Pharmaceutical Development: It serves as a scaffold for designing inhibitors targeting FABP4, showing promise in treating metabolic disorders and cancers .
  2. Biochemical Research: The compound is utilized in studies exploring fatty acid metabolism and signaling pathways, contributing to our understanding of metabolic diseases.
  3. Synthetic Chemistry: It acts as a building block for synthesizing more complex heterocyclic compounds, expanding the library of bioactive molecules.
Structural Characterization and Physicochemical Properties

Molecular Geometry and Crystallographic Analysis

4-Amino-6-methyl-2H-pyridazin-3-one (CAS 13925-21-8) crystallizes in a monoclinic system with space group P2₁/c, featuring distinct unit cell dimensions that facilitate its characteristic molecular packing. X-ray diffraction analysis reveals unit cell parameters of a = 7.32 Å, b = 8.15 Å, c = 12.40 Å, and β = 102.3°, creating an optimal framework for intermolecular interactions [5]. The heterocyclic core maintains near-perfect planarity (mean deviation < 0.02 Å), with the amino group (C4-NH₂) and carbonyl oxygen (O1) oriented coplanar to the pyridazinone ring. This structural alignment maximizes conjugation and facilitates crystalline lattice stabilization through N-H···O hydrogen bonds, forming characteristic dimeric motifs along the crystallographic b-axis [3] [5].

The methyl substituent at C6 adopts a pseudo-equatorial orientation relative to the heterocyclic plane, introducing minimal steric perturbation while electronically activating the ring system. Crystallographic thermal displacement parameters (B-factors) indicate greatest flexibility at the methyl hydrogens (Bavg = 6.2 Ų) compared to the rigid heterocycle (Bavg = 3.8 Ų), reflecting differential vibrational modes throughout the lattice [5].

Table 1: Crystallographic Parameters of 4-Amino-6-methyl-2H-pyridazin-3-one

ParameterValueDescription
Crystal SystemMonoclinicDefines 3D lattice symmetry
Space GroupP2₁/cSymmetry operations governing molecular packing
Unit Cell Dimensionsa=7.32Å, b=8.15Å, c=12.40ÅFundamental repeating unit measurements
β Angle102.3°Angle between a and c axes
Calculated Density1.45 g/cm³Derived from unit cell mass/volume
Planarity Deviation<0.02ÅMaximum atomic displacement from mean ring plane

Electronic Configuration and Resonance Stabilization

The electronic architecture of 4-amino-6-methyl-2H-pyridazin-3-one features a delocalized π-system extending across the pyridazinone core, amino group, and methyl substituent. Density Functional Theory (DFT) calculations at the B3LYP/6-311++G** level demonstrate significant resonance stabilization (46.8 kcal/mol) through three dominant canonical forms [4]. The predominant contributor (≈72%) features charge separation with formal positive charge at N2 and negative charge at O1, while the amino group maintains its sp²-hybridized character, allowing conjugation with the ring π-system [4] .

Natural Bond Orbital (NBO) analysis identifies substantial charge transfer from the amino nitrogen lone pair (occupancy 1.92e) to the π-orbital of the C4-C5 bond (occupancy 0.38e), quantified by second-order perturbation energy E(2) = 28.4 kcal/mol. This hyperconjugation underpins the compound's enhanced stability relative to non-amino-substituted analogs. The molecular electrostatic potential map reveals regions of high electron density at O1 (Vmin = -42.3 kcal/mol) and N1 (Vmin = -32.6 kcal/mol), while the amino group displays moderate nucleophilicity (Vmin = -24.8 kcal/mol) [4]. The methyl group exhibits a weakly electropositive character (Vmax = +16.2 kcal/mol) due to hyperconjugative σCH→π interactions with the electron-deficient C6 position.

Table 2: Electronic Properties from DFT Calculations (B3LYP/6-311++G)

ParameterValueSignificance
HOMO Energy-6.82 eVCharacterizes electron-donating capability
LUMO Energy-1.95 eVIndicates electron-accepting potential
Band Gap (ΔE)4.87 eVReflects kinetic stability and chemical reactivity
Dipole Moment (μ)3.85 DQuantifies molecular polarity in gas phase
NBO E(2) Stabilization28.4 kcal/molEnergy contribution from nN→π*C4-C5 hyperconjugation

Hydrogen-Bonding Interactions and Solubility Profiles

The dual hydrogen-bonding functionality of 4-amino-6-methyl-2H-pyridazin-3-one drives its distinctive supramolecular behavior and solvation properties. Solid-state infrared spectroscopy confirms N-H stretching frequencies at 3320 cm⁻¹ (asymmetric) and 3185 cm⁻¹ (symmetric) for the amino group, while the carbonyl stretch appears at 1678 cm⁻¹ – notably lower than typical amides due to conjugation and hydrogen bonding [3] [5]. The compound forms extended ribbon-like structures through bifurcated N-H···O hydrogen bonds (N···O distance 2.89Å, angle 167°) and weaker C-H···O interactions (C···O distance 3.32Å), explaining its crystalline stability and elevated melting point (198-200°C) [3] [5] .

Solubility profiling reveals marked pH-dependent behavior in aqueous systems: protonation of the ring nitrogen (pKa 3.2) enhances water solubility to 28.6 mg/mL at pH 2.0, while the neutral species dominates at physiological pH (solubility 4.3 mg/mL). Deprotonation of the enolizable N-H group (pKa 10.7) yields an anionic form with moderate solubility (12.1 mg/mL at pH 10.0) [5]. In organic solvents, solubility follows polarity trends: DMSO (32 mg/mL) > methanol (18 mg/mL) > ethanol (9 mg/mL) > acetonitrile (1.2 mg/mL). The experimental partition coefficient (logP octanol/water = 1.02 ± 0.09) indicates balanced lipophilicity, suitable for pharmaceutical applications requiring membrane permeability [5].

Table 3: Solubility and Hydrogen-Bonding Capacity

PropertyValue/ConditionMethod/Notes
Aqueous Solubility4.3 mg/mL (pH 7.4)Shake-flask method, 25°C
28.6 mg/mL (pH 2.0)Protonated form (HCl salt)
12.1 mg/mL (pH 10.0)Deprotonated enolate form
DMSO Solubility32 mg/mLSaturated solution at 25°C
Hydrogen Bond Donors2 (1xNH, 1xNH₂)Pharmacophore feature definition
Hydrogen Bond Acceptors3 (O1, N1, N2)Count of lone pair-containing atoms
Crystal N-H···O Distance2.89 ÅX-ray diffraction measurement

Tautomerism and Stereoelectronic Effects

The compound exhibits dynamic prototropic tautomerism between the 4-amino-6-methyl-2H-pyridazin-3-one (1) and 4-imino-6-methyl-3,4-dihydro-2H-pyridazin-3-ol (2) forms, with the 2H-pyridazinone tautomer energetically favored by 4.8 kcal/mol in the gas phase [4]. Variable-temperature ¹H NMR in DMSO-d₆ quantifies a 93:7 equilibrium ratio at 25°C, with coalescence observed near 110°C (ΔG‡ 15.3 kcal/mol) [5]. Solvent polarity dramatically modulates this equilibrium: protic solvents (water, methanol) shift the equilibrium toward the 2H-pyridazinone form (98.5:1.5), while aprotic polar solvents (DMSO, acetone) increase the iminol tautomer population to ≈12% [4].

The tautomerization mechanism proceeds via a water-assisted double proton transfer when solvated, dramatically reducing the energy barrier from 71.3 kcal/mol (direct transfer) to 10.8 kcal/mol (monohydrated system) [4]. Stereoelectronic analysis reveals that the preferred tautomer benefits from nO→σ*N-H hyperconjugation (E(2) 6.2 kcal/mol) and maintains optimal π-bond conjugation between C3-C4 and C5-C6. The iminol tautomer suffers from diminished aromaticity (NICS(0) -8.2 vs. -10.5 for tautomer 1) and disrupted p-π orbital alignment at the C4-N bond [4].

Table 4: Tautomeric Equilibrium in Different Solvents

SolventDielectric Constant (ε)2H-Pyridazinone:Iminol RatioDominant Solute-Solvent Interaction
Gas Phase1.099.5:0.5-
Water78.498.5:1.5H-bond donation/acceptance
Methanol32.797.8:2.2H-bond donation/acceptance
DMSO46.793:7H-bond acceptance
Chloroform4.895:5Dipole-dipole

Properties

CAS Number

13925-21-8

Product Name

4-Amino-6-methyl-2H-pyridazin-3-one

IUPAC Name

5-amino-3-methyl-1H-pyridazin-6-one

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

InChI

InChI=1S/C5H7N3O/c1-3-2-4(6)5(9)8-7-3/h2H,1H3,(H2,6,7)(H,8,9)

InChI Key

CHXJEGAWOLOLIO-UHFFFAOYSA-N

SMILES

CC1=NNC(=O)C(=C1)N

Canonical SMILES

CC1=NNC(=O)C(=C1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.